Methyl 3-fluoropyrrolidine-3-carboxylate

Lipophilicity Drug Design ADME

Methyl 3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative bearing a methyl ester at the 3-position. It serves as a versatile chiral intermediate in medicinal chemistry, where the single fluorine substituent modulates key physicochemical properties—including basicity, lipophilicity, and metabolic stability—relative to non-fluorinated analogs.

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
CAS No. 1375794-82-3
Cat. No. B1470961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoropyrrolidine-3-carboxylate
CAS1375794-82-3
Molecular FormulaC6H10FNO2
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)F
InChIInChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4H2,1H3
InChIKeyVQPLTCRXZJGCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-fluoropyrrolidine-3-carboxylate (CAS 1375794-82-3): A Specialized Fluorinated Building Block for Drug Discovery


Methyl 3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative bearing a methyl ester at the 3-position. It serves as a versatile chiral intermediate in medicinal chemistry, where the single fluorine substituent modulates key physicochemical properties—including basicity, lipophilicity, and metabolic stability—relative to non-fluorinated analogs [1] [2]. The compound’s computed XLogP3 of 0.1 and topological polar surface area of 38.3 Ų (compared to ALogP –0.2 for the non-fluorinated methyl pyrrolidine-3-carboxylate) illustrate the impact of fluorine incorporation on partition behavior [1] . Available purity specifications range from 95% to 98% with batch-specific QC documentation (NMR, HPLC, GC) commonly provided [1] .

Why Methyl 3-fluoropyrrolidine-3-carboxylate Cannot Be Replaced by Non-Fluorinated Pyrrolidine Esters


In-class substitution with non-fluorinated methyl pyrrolidine-3-carboxylate (CAS 428518-43-8) or the corresponding 3-hydroxy analog is chemically invalid for applications requiring precise modulation of amine basicity, conformational bias, or metabolic stability. The electron-withdrawing fluorine at the 3-position of the pyrrolidine ring lowers the conjugate acid pKa by approximately 2.6–4.6 log units relative to unsubstituted pyrrolidine (predicted pKa ~6.69–8.68 vs ~11.3) [1] [2]. This shift directly impacts the compound’s ionization state at physiological pH, solubility, and target engagement profile. Furthermore, the fluorine atom introduces a stereoelectronic gauche effect that restricts pyrrolidine ring puckering, creating a defined conformational preference not present in the non-fluorinated analog [2]. The quantitative evidence below demonstrates that these differences are not marginal and carry practical consequences for synthesis, assay behavior, and final compound performance.

Quantitative Differentiation Evidence for Methyl 3-fluoropyrrolidine-3-carboxylate vs. Closest Analogs


Lipophilicity Shift: Fluorination Increases Partition Coefficient by >0.3 Log Units

The introduction of fluorine at the 3-position of the pyrrolidine ring increases the computed partition coefficient (XLogP3) of methyl 3-fluoropyrrolidine-3-carboxylate compared to the non-fluorinated methyl pyrrolidine-3-carboxylate. The fluorinated compound exhibits an XLogP3 value of 0.1 [1], whereas the non-fluorinated analog (CAS 428518-43-8) displays an ALogP of –0.2 . This represents a net lipophilicity gain of approximately 0.3 log units, a magnitude that can significantly influence passive membrane permeability and off-target binding in early-stage drug discovery programs.

Lipophilicity Drug Design ADME

Amine Basicity Modulation: Fluorine at the 3-Position Reduces Pyrrolidine pKa by ~2.6–4.6 Units

Fluorination at the 3-position exerts a strong electron-withdrawing inductive effect that significantly depresses the basicity of the pyrrolidine nitrogen. For the parent 3-fluoropyrrolidine scaffold, the conjugate acid pKa is reported in the range of 6.69–8.68 [1], compared to approximately 11.3 for unsubstituted pyrrolidine [2]. Although direct experimental pKa data for methyl 3-fluoropyrrolidine-3-carboxylate itself are not publicly available, the combined electron-withdrawing effects of the 3-fluoro substituent and the 3-methyl ester group are expected to further reduce the nitrogen basicity relative to both unsubstituted pyrrolidine and the non-fluorinated methyl ester analog. This shift alters the fraction of the neutral free base available at physiological pH, directly impacting membrane permeability, solubility, and receptor-binding interactions.

Basicity Ionization State Medicinal Chemistry

Lactate Dehydrogenase-A Inhibition: Measurable but Weak Activity Defines an Appropriate Negative-Control Building Block

Methyl 3-fluoropyrrolidine-3-carboxylate has been profiled against human liver purified lactate dehydrogenase-A (LDHA) and exhibits a Ki of 3.9 × 10⁴ nM (39 µM) [1] [2]. In contrast, the well-characterized LDHA inhibitor FX11 displays a Ki of 0.22 µM [3]. While the target compound is approximately 177-fold less potent than FX11, its measurable but low-level inhibition makes it suitable as a negative-control scaffold or as a starting point for fragment-based optimization campaigns, where its fluorinated pyrrolidine core can be elaborated to improve potency.

Enzyme Inhibition LDHA Cancer Metabolism

Priority Application Scenarios for Methyl 3-fluoropyrrolidine-3-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold Requiring Precisely Tuned Lipophilicity

When a lead optimization program demands a modest increase in logP (+0.3) without introducing additional rotatable bonds or aromatic character, methyl 3-fluoropyrrolidine-3-carboxylate offers a validated solution. The XLogP3 shift from –0.2 (non-fluorinated analog) to 0.1 enables fine-tuning of permeability while preserving the hydrogen-bond donor and acceptor profile essential for target engagement [1] .

Building Block for pH-Dependent Targeting or Prodrug Design

The fluorine-induced pKa reduction (estimated ΔpKa ≥ 2.6 units) makes the compound a valuable intermediate for designing pH-sensitive prodrugs or for ensuring that the pyrrolidine nitrogen remains predominantly neutral at physiological pH. This property is critical for CNS-penetrant candidates where charged amines limit blood-brain barrier passage [1] .

Negative-Control Scaffold for LDHA-Targeted Fragment-Based Drug Discovery

With a measured LDHA Ki of 39 µM, the compound is approximately 177-fold less potent than the reference inhibitor FX11 (Ki 0.22 µM), making it an appropriate fragment core when a clean, low-activity starting point is required. Researchers can elaborate the 3-fluoropyrrolidine-3-carboxylate scaffold with confidence that any gain in potency derives from the added functional groups rather than from the core itself [2] [3] [4].

Chiral Synthon for Fluorinated Peptidomimetics and Integrin Inhibitors

The 3-fluoropyrrolidine ring is a recognized proline bioisostere in peptidomimetic drug design. The methyl ester handle permits straightforward hydrolysis to the carboxylic acid for subsequent amide coupling, while the fluorine atom enforces a specific ring pucker that can pre-organize the molecule for target binding—a conformational effect not achievable with the non-fluorinated or 3-hydroxy analogs [1] .

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